3-chloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
3-chloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H20ClNO4S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0801570 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity and Cell Cycle Inhibition
Compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated for antitumor properties. These compounds were identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities. The study utilized high-density oligonucleotide microarray analysis to characterize the antitumor sulfonamides based on gene expression changes, highlighting essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Photosensitization for Cancer Treatment
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield. This compound's properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are vital for Type II mechanisms in photodynamic therapy for cancer treatment. The compound shows remarkable potential as Type II photosensitizers (Pişkin et al., 2020).
Synthesis Methodologies and Applications
The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines were reported, including compounds that demonstrated significant electrochemical and spectroelectrochemical properties. These properties are essential for developing materials and catalysts in various chemical processes (Kantekin et al., 2015).
Properties
IUPAC Name |
3-chloro-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIZLPJFOIBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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